molecular formula C8H7ClN4 B2754293 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 36951-51-6

5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2754293
CAS No.: 36951-51-6
M. Wt: 194.62
InChI Key: AVFIIPCVWYXPEO-UHFFFAOYSA-N
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Description

“5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole” is a specialty product used in proteomics research . It has a molecular formula of C8H7ClN4 and a molecular weight of 194.62 .

Scientific Research Applications

Molecular Structure and Docking Studies

Tetrazole derivatives, including closely related compounds to 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, have been studied for their molecular structures using X-ray crystallography. These studies reveal the planarity of the tetrazole rings and the lack of conjugation with adjacent aryl rings, which could influence their interaction with biological targets or materials. Docking studies further illustrate their potential as COX-2 inhibitors, suggesting applications in designing anti-inflammatory drugs (Al-Hourani et al., 2015).

Corrosion Inhibition

Research on tetrazole derivatives, including those structurally similar to this compound, demonstrates their efficacy as corrosion inhibitors for metals in chloride environments. Their ability to form protective layers on metal surfaces indicates potential applications in preventing metal corrosion in industrial settings (Zucchi et al., 1996).

Green Synthesis Catalyst

Tetrazole derivatives have been explored as catalysts in the green synthesis of antibacterially active compounds, showcasing the utility of these compounds in facilitating environmentally friendly chemical reactions. Such applications highlight the role of tetrazoles in promoting sustainable chemistry practices (Nasrollahzadeh et al., 2018).

Properties

IUPAC Name

5-chloro-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFIIPCVWYXPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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